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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetonitrile

Cat. No.: B1272632

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic properties of 2-Bromo-5-fluorophenylacetonitrile and its derivatives. This
guide provides a comparative analysis of available spectroscopic data to aid in the
identification, characterization, and quality control of these compounds.

This guide presents a compilation of spectroscopic data for 2-Bromo-5-
fluorophenylacetonitrile and its structural isomer, 3-Bromo-5-fluorophenylacetonitrile. The
objective is to provide a clear, comparative overview of their characteristic spectral features
across various analytical techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Such data is crucial for
unambiguous identification, purity assessment, and structural elucidation in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Bromo-5-
fluorophenylacetonitrile and 3-Bromo-5-fluorophenylacetonitrile.

Table 1: *H NMR Spectroscopic Data
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Chemical

Compound Solvent Shift (3) Multiplicity Integration Assignment
Ppm

2-Bromo-5-
Data not

fluorophenyla  CDCls ) - - -

o available

cetonitrile

3-Bromo-5-

fluorophenyla  CDCls 7.26-7.28 m 1H Ar-H

cetonitrile

7.17-7.21 dm 1H Ar-H

6.98-7.02 dm 1H Ar-H

3.73 S 2H CH:

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (8)

Compound Solvent Assignment
pPpm
2-Bromo-5-
fluorophenylacetonitrii  CDCls Data not available -
e
3-Bromo-5-
o 162.90 (d, JCF =
fluorophenylacetonitrii  CDCls C-F
252.1 Hz)
e
133.95(d, JCF=8.5
Ar-C
Hz)
127.24 (d, JCF = 3.8
Ar-C
Hz)
123.53 (d, JCF =10.0
Ar-C
Hz)
119.22 (d, JCF =23.8
Ar-C
Hz)
117.00 CN
114.50 (d, JCF =23.1
Ar-C
Hz)
23.30(d,JCF =15
CH:z

Hz)

Table 3: 1°F NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Chemical Shift Lo Coupling
Compound Solvent Multiplicity
(d) ppm Constant (Hz)
2-Bromo-5-
Data not
fluorophenylacet  CDCIs ) - -
. available
onitrile
3-Bromo-5-
fluorophenylacet  CDCls -109.46 dd JHF =8.0, 8.0
onitrile

Table 4: Infrared (IR) Spectroscopic Data

Compound Wavenumber (cm~?) Assignment

2-Bromo-5- ]
. Data not available -
fluorophenylacetonitrile

Phenylacetonitrile (Reference)  ~2250 C=N stretch
~3030 Aromatic C-H stretch
~2920 Aliphatic C-H stretch

Table 5: Mass Spectrometry (MS) Data

Key Fragments

Compound lonization Mode [M]+
(m/z)
2-Bromo-5-
fluorophenylacetonitril  El 213/215 Data not available
e
Phenylacetonitrile
El 117 90 ([M-HCN]+)

(Reference)

Note: "d" denotes doublet, "dd" denotes doublet of doublets, "dm" denotes doublet of
multiplets, "m" denotes multiplet, and "s" denotes singlet. J values represent coupling constants
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in Hertz (Hz).

Experimental Protocols

Synthesis of 2-[3-Bromo-5-fluorophenyl]acetonitrile[1] A suspension of sodium cyanide (0.38 g,
7.73 mmol) in water (0.35 mL) was treated with a solution of 3-bromo-5-fluorobenzyl bromide
(1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL). The reaction mixture was heated at 75°C in
a sealed tube for 3 hours. After cooling to room temperature, the reaction was partitioned
between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).
The aqueous phase was extracted with an additional portion of ethyl acetate (50 mL). The
combined organic extracts were washed with water (2 x 50 mL) and saturated aqueous sodium
chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The crude
product was purified by column chromatography on silica gel (eluting with 10% ethyl
acetate/hexane) to yield 2-[3-bromo-5-fluorophenyl]acetonitrile (0.64 g, 58%).[1]

NMR Spectroscopy tH, 13C, and °F NMR spectra for 3-Bromo-5-fluorophenylacetonitrile were
recorded on a 400 MHz spectrometer using deuterated chloroform (CDCIs) as the solvent and
tetramethylsilane (TMS) as the internal standard.[1]

General Protocol for NMR Sample Preparation: Approximately 10-20 mg of the analyte is
dissolved in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm
NMR tube. A small amount of TMS is added as an internal reference (6 = 0.00 ppm). The
sample is then vortexed to ensure homogeneity before being placed in the spectrometer.

Visualizations
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Caption: General workflow for the synthesis and spectroscopic analysis of 3-Bromo-5-
fluorophenylacetonitrile.
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Caption: Structural relationship of 2-Bromo-5-fluorophenylacetonitrile and its isomers to the
parent compound, Phenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorophenylacetonitrile and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272632#spectroscopic-data-for-2-bromo-5-
fluorophenylacetonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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